1,3,6-Trichlorodibenzo-p-dioxin

Description

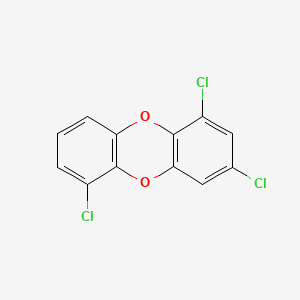

Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)17-11-7(14)2-1-3-9(11)16-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPVMVSAUXUGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231667 | |

| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82291-33-6 | |

| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1ZY8ZX1C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Sources of 1,3,6 Trichlorodibenzo P Dioxin

De Novo Synthesis Mechanisms in Thermal Processes

De novo synthesis refers to the formation of dioxins from elemental carbon and a chlorine source, without the involvement of fully formed aromatic precursors. aaqr.org This process is a significant contributor to dioxin emissions from sources like municipal solid waste incinerators.

In the gas phase of high-temperature environments, such as incinerators, reactions can occur that lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs). aaqr.org While less understood than surface-mediated reactions, it is believed that radical reactions involving carbon fragments and chlorine donors contribute to the initial steps of dioxin skeleton formation.

A more significant pathway for de novo synthesis involves heterogeneous reactions on the surface of carbonaceous materials like fly ash. core.ac.uk In the temperature range of 200°C to 400°C, a "dioxin formation window," residual carbon on fly ash particles can react with chlorine sources, such as hydrogen chloride (HCl), in the presence of oxygen and metal catalysts like copper and iron. core.ac.uk These reactions involve a series of steps including chlorination of the carbon matrix, oxidation, and cyclization to form the dibenzo-p-dioxin (B167043) structure.

Table 1: Optimal Temperature Ranges for PCDD/F Formation

| Process | Optimal Temperature Range (°C) |

|---|---|

| De novo synthesis on fly ash | 200 - 400 |

Precursor Condensation Pathways

This pathway involves the chemical transformation of chlorinated aromatic compounds, known as precursors, into dioxins. aaqr.org These precursors are often present as byproducts in industrial chemical manufacturing.

Chlorophenols are well-established precursors to PCDDs. core.ac.uknih.gov The condensation of two chlorophenol molecules, particularly under thermal stress and in the presence of catalysts, can lead to the formation of a variety of PCDD congeners. core.ac.uknih.gov For instance, the dimerization of a trichlorophenol molecule can result in the formation of a hexachlorodibenzo-p-dioxin. The specific substitution pattern of the resulting dioxin is influenced by the chlorine substitution on the original chlorophenol molecules. core.ac.uk Peroxidase-catalyzed oxidation of chlorophenols has also been shown to produce PCDDs. nih.gov

Chlorobenzenes are another class of precursors that can lead to the formation of PCDDs in thermal processes. nih.gov While the direct condensation of chlorobenzenes is a potential pathway, they can also serve as a source of chlorine for the chlorination of other aromatic compounds, which then undergo condensation. Other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), can also be transformed into PCDDs under certain conditions. epa.gov

Primary Anthropogenic Emission Sources

The formation of 1,3,6-TCDD and other dioxins is primarily linked to human activities. nih.govepa.gov Major anthropogenic sources include:

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are significant sources of dioxin emissions. nih.govepa.gov Incomplete combustion and the presence of chlorine-containing materials contribute to their formation. aaqr.org

Industrial Processes: The manufacturing of certain chemicals, including chlorinated phenols and some pesticides, can generate dioxins as unintentional byproducts. nih.govacs.org The bleaching of paper pulp using chlorine has also been identified as a source. nih.gov

Metal Smelting and Refining: High-temperature processes in the metallurgical industry can create conditions conducive to dioxin formation. nih.gov

Combustion of Fossil Fuels and Wood: The burning of coal, oil, and wood, particularly when chlorine is present, can release dioxins into the atmosphere. epa.gov

Waste Incineration Emissions (Municipal, Hazardous, Medical Waste)

Incineration of municipal, hazardous, and medical waste is a significant source of dioxin emissions, including 1,3,6-Trichlorodibenzo-p-dioxin. europa.eucdc.govnih.gov The formation of dioxins occurs during the thermal treatment of waste, particularly when chlorine and organic matter are present. researchgate.net Incomplete combustion in incinerators can lead to the creation of these toxic compounds. who.int Modern waste incineration plants with stringent emission controls have drastically reduced dioxin emissions. cewep.eu However, uncontrolled waste incineration, such as backyard burning, remains a major contributor to environmental dioxin levels due to lower temperatures and incomplete combustion. nih.govrandrmagonline.com

Industrial Thermal Processes (e.g., Metallurgical Industry, Cement Kilns)

Various industrial thermal processes are known to generate and release dioxins. The metallurgical industry, specifically secondary copper, aluminum, and zinc production, as well as sinter plants in the iron and steel industry, are identified as potential sources. europa.eu Cement kilns, especially those that burn hazardous waste as fuel, can also be significant emitters of dioxins. europa.eu These high-temperature processes, in the presence of chlorine and organic precursors, provide the conditions for dioxin formation. tandfonline.com

Pulp and Paper Manufacturing Bleaching Processes

The pulp and paper industry has historically been a source of dioxin contamination, primarily due to the use of chlorine-based bleaching processes. nih.govewg.org The reaction of chlorine or chlorine-generating chemicals with organic matter in the pulp can lead to the formation of chlorinated dioxins. europa.eu While the industry has made significant strides in reducing dioxin discharges by adopting alternative bleaching technologies, it remains a recognized source. rff.orgepa.gov

Chemical Manufacturing By-product Generation

The manufacturing of certain chlorinated organic chemicals can result in the unintentional formation of dioxins as by-products. epa.govcdc.gov For instance, the production of chlorophenols and certain herbicides has been linked to the generation of dioxins. wikipedia.orgacs.org These contaminants can then be released into the environment through various pathways.

Natural and Diffuse Sources

Forest Fires and Volcanic Activity

Natural events such as forest fires and volcanic eruptions are also sources of dioxins. who.intnih.govresearchgate.net The combustion of large amounts of organic material during these events, in the presence of naturally occurring chlorine, can lead to the formation and release of dioxins into the atmosphere. nih.gov While generally considered smaller contributors compared to anthropogenic sources, their impact can be significant locally and contribute to the global distribution of these compounds. epa.govresearchgate.net

Uncontrolled Burning Practices

Uncontrolled burning of various materials, including household waste in barrels or open fires, is a significant and widespread source of dioxin emissions. nih.govrandrmagonline.com These practices are characterized by low-temperature and inefficient combustion, which are ideal conditions for dioxin formation. randrmagonline.com Studies have shown that even small amounts of chlorinated materials in burning waste can lead to substantial dioxin generation. randrmagonline.com It is estimated that a large percentage of total dioxin emissions in some regions can be attributed to such uncontrolled burning. cdc.gov

Environmental Fate and Transport of 1,3,6 Trichlorodibenzo P Dioxin

Atmospheric Transport and Deposition Dynamics

The movement of 1,3,6-TCDD through the atmosphere is a critical component of its distribution in the environment. This transport can occur over vast distances, leading to its presence in diverse global ecosystems. nih.govacs.org

In the atmosphere, 1,3,6-TCDD exists in both a vapor phase and adsorbed to airborne particulate matter. nih.gov The distribution between these two phases is largely determined by the compound's vapor pressure and the ambient temperature. osti.gov As a trichlorinated dioxin, 1,3,6-TCDD has a volatility that allows it to be present in both the vapor and particle-bound phases, unlike more highly chlorinated dioxins which are almost exclusively found on particles. nih.gov This partitioning is crucial as it influences the mode and distance of atmospheric transport. nih.gov While the vapor phase allows for more rapid and widespread dispersal, the particulate phase is subject to gravitational settling and other depositional forces. nih.gov

The removal of 1,3,6-TCDD from the atmosphere occurs through dry and wet deposition. nih.gov Dry deposition involves the transfer of the compound to the Earth's surface in the absence of precipitation and occurs for both vapor-phase and particle-bound forms. nih.govcore.ac.uk Vapor-phase 1,3,6-TCDD can be directly deposited onto surfaces like vegetation and soil. nih.gov Particle-bound 1,3,6-TCDD is removed through gravitational settling and turbulent diffusion. nih.gov

Wet deposition, the removal of the compound from the atmosphere via precipitation, is considered the most efficient removal process for particle-bound dioxins. nih.govcore.ac.uk 1,3,6-TCDD can be scavenged by rain, snow, and fog, either dissolved in the water or associated with particulate matter within the precipitation. nih.govcore.ac.uk Studies on general polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that wet deposition is a major pathway for the entry of these compounds into aquatic and terrestrial ecosystems. core.ac.ukaaqr.org The efficiency of wet deposition is often linked to the degree of chlorination, with more highly chlorinated congeners being more efficiently removed. core.ac.uk

Table 1: Atmospheric Deposition Characteristics of PCDD/Fs This table presents generalized data for Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) to illustrate the principles of deposition, as specific data for 1,3,6-TCDD is limited.

| Deposition Type | Contributing Phase(s) | Primary Removal Mechanism | Relative Importance |

|---|---|---|---|

| Dry Deposition | Vapor and Particulate | Gravitational settling, turbulent diffusion, direct surface interaction | Can be a significant, continuous process, particularly for vapor-phase and smaller particles. nih.govcore.ac.uk |

| Wet Deposition | Vapor and Particulate | Scavenging by rain, snow, and fog | Highly efficient for particle-bound compounds; often the dominant removal pathway during precipitation events. nih.govcore.ac.ukaaqr.org |

Aquatic System Distribution and Exchange

Once deposited, 1,3,6-TCDD enters aquatic ecosystems where its fate is governed by its low water solubility and strong tendency to adsorb to organic matter. epa.govnih.gov

In the water column, 1,3,6-TCDD partitions between the dissolved phase and suspended particulate matter. nih.gov Due to its hydrophobic nature, only a small fraction of the compound will be truly dissolved in water. nih.gov The majority will quickly adhere to suspended solids and organic carbon. nih.govepa.gov This partitioning is described by the soil/water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). acs.org While specific, experimentally determined values for 1,3,6-TCDD are not consistently reported, its chemical structure suggests a high affinity for particulate matter. nih.gov For the closely related and extensively studied 2,3,7,8-TCDD, the log octanol-water partition coefficient (log Kow), a proxy for hydrophobicity, ranges from approximately 6.5 to 8.0, indicating a very strong tendency to partition out of water. epa.govca.gov

The strong association of 1,3,6-TCDD with particulate matter leads to its removal from the water column through sedimentation. nih.gov As particles settle, they carry the adsorbed dioxin to the bottom sediments, which become the primary reservoir for these compounds in aquatic systems. epa.govoup.com An outdoor aquatic system study on the related 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) (1,3,6,8-T4CDD) found that sediments were the major sink, accounting for a significant percentage of the added compound. oup.com

However, these sediments are not necessarily a permanent sink. Processes such as bioturbation (mixing of sediments by organisms), currents, and storm events can lead to the resuspension of contaminated sediments. epa.gov This resuspension can reintroduce 1,3,6-TCDD into the water column, making it available again for transport and biological uptake. epa.gov

Rivers are major conduits for the transport of dioxins from terrestrial and atmospheric sources to larger water bodies like estuaries and oceans. researchgate.net 1,3,6-TCDD, bound to suspended sediments, can be transported long distances downstream. nih.gov

In estuaries, the mixing of freshwater and saltwater creates complex geochemical conditions that can influence the fate of dioxins. researchgate.net Changes in salinity and the presence of high levels of organic matter can affect the partitioning behavior of these compounds. researchgate.net Studies on PCDD/Fs in estuarine environments, such as the Hudson River and various North Sea estuaries, have shown that industrial and urban areas along rivers can be significant sources of dioxin contamination to the coastal zone. osti.govcapes.gov.br The transport and deposition patterns in these dynamic systems determine the ultimate distribution and accumulation of compounds like 1,3,6-TCDD in coastal and marine sediments. nih.govcapes.gov.br

Table 2: Aquatic Fate and Transport Processes for 1,3,6-Trichlorodibenzo-p-dioxin

| Process | Description | Key Influencing Factors |

|---|---|---|

| Partitioning | Distribution between dissolved and particulate phases in the water column. nih.gov | Hydrophobicity (high Log Kow), organic carbon content of particles. epa.govacs.org |

| Sedimentation | Removal from the water column to bottom sediments via settling of particulate matter. nih.govoup.com | Particle size, water flow velocity, water column depth. |

| Resuspension | Remobilization of sediment-bound contaminants back into the water column. epa.gov | Bottom currents, storm events, bioturbation, shipping traffic. |

| Riverine/Estuarine Transport | Downstream movement of dissolved and (primarily) particle-bound contaminants. researchgate.netcapes.gov.br | River flow rate, sediment load, tidal mixing, salinity gradients. researchgate.net |

Terrestrial System Mobility and Sequestration of this compound

The movement and long-term storage of this compound within terrestrial ecosystems are governed by a complex interplay of physical and chemical properties of the compound and the characteristics of the surrounding soil, water, and biological organisms.

Soil Adsorption, Desorption, and Leaching

The mobility of chlorinated dibenzo-p-dioxins in soil is exceptionally low due to their strong tendency to adsorb to soil particles. cdc.gov This behavior is largely dictated by the compound's low water solubility and high affinity for organic matter. usda.gov

Detailed studies on various tetrachlorodibenzo-p-dioxin (TCDD) isomers reveal that they bind tightly to soils, particularly those with high organic carbon content. usda.govosti.gov For instance, research on nontoxic TCDD isomers demonstrated that while it took longer to reach adsorption equilibrium in soils with higher organic matter, the binding was ultimately stronger. usda.govosti.gov This strong adsorption significantly limits the potential for these compounds to be released back into the soil solution (desorption) or to be transported downward through the soil profile with infiltrating water (leaching). usda.govepa.gov

Column studies have shown that the vast majority of TCDDs are retained in the upper few centimeters of the soil. usda.gov Any minor transport that does occur is thought to be facilitated by the movement of small colloidal particles to which the dioxins are attached. usda.gov The amount of TCDD that leaches through the soil is inversely related to the soil's organic matter content; soils with more organic matter retain more of the dioxin. usda.gov The strong binding to soil particles means that leaching is generally not a significant transport pathway for these compounds. epa.gov

Table 1: Factors Influencing Soil Sorption of TCDD Isomers

| Factor | Influence on Sorption | Research Finding | Citation |

|---|---|---|---|

| Soil Organic Matter | Positive Correlation | TCDDs are more tightly bound to soils with high organic matter content. usda.govosti.gov A longer contact time is needed to reach equilibrium in such soils. osti.gov | usda.govosti.gov |

| Soil Surface Area | Positive Correlation | The amount of 1,4,7,8-TCDD sorbed to soil was found to be directly related to the soil's surface area. | osti.gov |

| Contact Time | Variable | In soils with low organic matter, the aqueous concentration of TCDDs decreases rapidly within the first 48 hours. In high organic matter soils, a longer time is required to approach sorption equilibrium. | osti.gov |

| Particle Association | Facilitates Minor Transport | Limited transport through soil columns is thought to occur via dioxins attaching to mobile colloidal clay particles. usda.gov | usda.gov |

Volatilization from Soil and Water Surfaces

Volatilization, the process by which a substance evaporates from a surface, can be a removal mechanism for dioxins from soil and water, particularly under warm conditions. epa.govnih.gov However, for compounds like TCDDs, this process is significantly constrained by their low vapor pressure and strong adsorption to soil and sediment. epa.govresearchgate.net

While the volatilization half-life of 2,3,7,8-TCDD from a water column alone has been estimated to be around 46 days, this timeframe is drastically extended when the effects of adsorption to sediment are considered, with a predicted half-life of over 50 years. epa.gov This indicates that the vast majority of the compound in aquatic systems will be bound to sediment, making it unavailable for volatilization. epa.gov

On terrestrial surfaces, volatilization may be a more relevant process for dioxins present right at the soil surface. epa.govnih.gov The persistence half-life of TCDD on soil surfaces can range from less than one year to three years, with volatilization being a contributing factor to this loss. epa.govnih.gov However, for dioxins located deeper within the soil profile, half-lives can extend to as long as 12 years, as they are shielded from the surface conditions that promote volatilization. epa.govnih.gov

Table 2: Estimated Volatilization Half-Life of 2,3,7,8-TCDD

| Environmental Compartment | Condition | Estimated Half-Life | Citation |

|---|---|---|---|

| Water Column | Without sediment adsorption | 46 days | epa.gov |

| Water Column | With sediment adsorption | >50 years | epa.gov |

| Soil Surface | Varies with conditions | <1 to 3 years | epa.govnih.gov |

| Soil Interior | Shielded from surface | Up to 12 years | epa.govnih.gov |

Plant Uptake and Translocation within Terrestrial Biota

The uptake of dioxins from the soil by plants is a potential pathway for entry into the terrestrial food chain. This process involves two primary mechanisms: root uptake and subsequent movement (translocation) to the shoots, and the deposition of airborne particles onto the surfaces of leaves and stems.

Research on various agricultural crops has explored the dynamics of root uptake and translocation for different dioxin congeners. A study involving hydroponic exposure of 12 crop species to a mixture of dioxins, including 1,3,6,8-tetrachlorodibenzo-p-dioxin (1,3,6,8-TeCDD), found that the root concentration factor (RCF) was logarithmically correlated with the lipid content in the plant roots. nih.gov This suggests that plants with higher root lipid content can accumulate more dioxins from the surrounding environment. nih.gov

Once absorbed by the roots, the ability of the dioxin to move into the stems and leaves (translocation) varies significantly among plant species. nih.gov This is often quantified using the transpiration stream concentration factor (TSCF). For 1,3,6,8-TeCDD, plants of the genus Cucurbita (such as zucchini and pumpkin) showed the highest capacity for translocation. nih.gov In contrast, for many other crops like maize, soybean, and rice, translocation was found to be an insignificant contamination pathway for the shoot tissues. nih.gov Other research confirms that for many plant species, the bioaccumulation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in roots and shoots is negligible compared to the initial concentration in the soil. acs.org

Table 3: Transpiration Stream Concentration Factor (TSCF) for 1,3,6,8-TeCDD in Various Crops

| Plant Species | Genus | TSCF Value | Translocation Ability | Citation |

|---|---|---|---|---|

| Zucchini | Cucurbita | 0.0089 | Higher | nih.gov |

| Pumpkin | Cucurbita | 0.0064 | Higher | nih.gov |

| Towel Gourd | Luffa | 0.0027 | Moderate | nih.gov |

| Wheat | Triticum | 0.0013 | Low | nih.gov |

| Sorghum | Sorghum | 0.0012 | Low | nih.gov |

| Cucumber | Cucumis | 0.0010 | Low | nih.gov |

Inter-Compartmental Exchange and Cycling

The environmental journey of this compound involves continuous movement and exchange between major environmental compartments: air, water, and soil. nih.gov As persistent organic pollutants, chlorinated dioxins can undergo long-range atmospheric transport, allowing them to be deposited in regions far from their original source. cdc.gov

The cycle often begins with release into the atmosphere from combustion sources. cdc.gov In the atmosphere, dioxins exist in both the vapor phase and adsorbed to particulate matter. cdc.gov They are removed from the atmosphere through wet and dry deposition, settling onto soil and water bodies. epa.gov

Once in aquatic systems, the very low water solubility of these compounds causes them to partition from the water and adsorb strongly to suspended particles and bottom sediments. epa.gov This makes aquatic sediments a major environmental sink for dioxins. epa.gov

In the terrestrial environment, dioxins are tightly bound to soil particles, especially in the organic-rich topsoil layer. usda.govresearchgate.net From the soil, they can be subject to several transport processes:

Resuspension: Soil particles containing dioxins can be resuspended into the atmosphere by wind.

Surface Runoff: Erosion and runoff from rainfall can transport contaminated soil particles into adjacent water bodies.

Volatilization: As discussed previously, some portion may slowly volatilize from the soil surface back into the atmosphere. epa.gov

Biota Uptake: Plants can absorb small amounts from the soil, introducing the compound into the food web. nih.gov

This complex cycling, characterized by strong binding to solids and slow degradation, contributes to the long-term persistence and widespread distribution of dioxins in the global environment. cdc.govnih.gov

Environmental Degradation and Transformation of 1,3,6 Trichlorodibenzo P Dioxin

Photodegradation Pathways

Photodegradation involves the breakdown of chemical compounds by light energy. For 1,3,6-TrCDD, this can occur directly through the absorption of solar radiation or be accelerated by the presence of other substances in photocatalytic processes.

Direct Photolysis Mechanisms and Quantum Yields

Direct photolysis is a key process in the environmental degradation of chlorinated dibenzo-p-dioxins. This process involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the carbon-chlorine bonds. The primary mechanism is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom, typically from the solvent or surrounding medium. The efficiency of this photochemical reaction is measured by the quantum yield, which represents the number of molecules that react for each photon of light absorbed.

| Compound | Solvent/Medium | Quantum Yield (Φ) |

| 1,3,6-Trichlorodibenzo-p-dioxin | n-Hexane | 0.0011 |

| This compound | Water-acetonitrile | 0.00068 |

This table presents quantum yield data for the direct photolysis of this compound in different media.

Photocatalytic Degradation Processes

Photocatalytic degradation enhances the breakdown of 1,3,6-TrCDD, often utilizing semiconductor materials like titanium dioxide (TiO2). When TiO2 is exposed to UV light, it generates highly reactive oxygen species, such as hydroxyl radicals, which can effectively degrade persistent organic pollutants. Research has shown that the photocatalytic degradation of various polychlorinated dibenzo-p-dioxins (PCDDs) on TiO2 surfaces is a viable remediation technique. The process involves the adsorption of the dioxin molecule onto the catalyst surface, followed by attack from the photogenerated reactive species, leading to its decomposition.

Identification of Photolytic By-products and Cross-Coupling Effects

The photolysis of 1,3,6-TrCDD results in the formation of less chlorinated dibenzo-p-dioxins as the primary by-products. Stepwise dechlorination leads to the formation of dichlorodibenzo-p-dioxins and subsequently monochlorodibenzo-p-dioxin. For instance, the photolysis of 1,3,6-TrCDD can yield 1,3-dichlorodibenzo-p-dioxin (B1616466) and 1,6-dichlorodibenzo-p-dioxin. In addition to dechlorination, there is potential for cross-coupling reactions, where photolytically generated radicals combine with other molecules present in the environment. These reactions can lead to the formation of different, sometimes more complex, chemical structures.

Biodegradation Mechanisms

Biodegradation relies on the metabolic processes of microorganisms to break down organic compounds. Both bacteria and fungi have demonstrated the ability to degrade 1,3,6-TrCDD, particularly through dechlorination and ring cleavage mechanisms.

Aerobic and Anaerobic Microbial Dechlorination

Microbial activity plays a crucial role in the natural attenuation of PCDDs in soils and sediments. Under anaerobic (oxygen-free) conditions, a process known as reductive dechlorination can occur, where bacteria use the chlorinated dioxin as an electron acceptor, removing chlorine atoms. This process has been observed to transform higher chlorinated dioxins into lower chlorinated, and often less toxic, congeners. Aerobic (oxygen-present) bacteria can also contribute to the degradation of PCDDs. Some bacteria are capable of co-metabolizing lower chlorinated dioxins, meaning they can break them down in the presence of another primary food source. This process often involves dioxygenase enzymes that can initiate the breakdown of the aromatic rings.

Microbial Community Dynamics in Dioxin Transformation

The transformation of chlorinated dibenzo-p-dioxins, including trichlorinated congeners, is significantly influenced by the composition and activity of microbial communities. Both anaerobic and aerobic microorganisms have demonstrated the capacity to degrade these persistent compounds, often through distinct metabolic pathways.

Under anaerobic conditions, reductive dechlorination is a key process. Anaerobic enrichment cultures containing Dehalococcoides species have been shown to reductively dehalogenate 1,2,4-trichlorodibenzo-p-dioxin (B167082) (1,2,4-TrCDD) and 1,2,3-trichlorodibenzo-p-dioxin (B1347032) (1,2,3-TrCDD). nih.gov In these cultures, dechlorination occurs almost exclusively at peripheral (non-lateral) positions. nih.gov For instance, 1,2,4-TrCDD is transformed into 1,3-dichlorodibenzo-p-dioxin (1,3-DiCDD) and subsequently to 2-monochlorodibenzo-p-dioxin (2-MCDD). nih.gov The growth of Dehalococcoides in these cultures, measured by the increase in 16S rRNA gene copies per micromole of chloride released, suggests that these organisms can use chlorinated dioxins for dehalorespiration. nih.gov

Aerobic degradation is often facilitated by bacteria possessing dioxygenase enzymes, which are typically involved in the metabolism of aromatic compounds. Studies on soil contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) have highlighted the role of specific bacterial genera. nih.gov Bacterial communities dominated by genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium have shown a correlation with increased degradation of 2,3,7,8-TCDD. nih.gov Members of the genus Sphingomonas, in particular, have been widely reported to degrade various dioxin congeners, including di-, tri-, tetra-, and hexachlorodibenzo-p-dioxins, making them strong candidates for bioremediation. nih.gov The presence of other aromatic compounds, such as the herbicides 2,4-D and 2,4,5-T, may stimulate indigenous microbial populations to metabolize dioxins. nih.gov

Fungi, particularly white-rot and brown-rot fungi, also play a role in dioxin degradation. The brown-rot fungus Aspergillus aculeatus has been observed to remove up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) in a 30-day liquid broth incubation. nih.gov White-rot fungi produce potent extracellular lignin-modifying enzymes (LMEs), such as laccases and manganese peroxidases, which have broad substrate specificity. vu.nl These enzymes can degrade a wide array of persistent pollutants. A Rigidoporus sp. isolate, which produces high levels of laccase, was found to degrade 77.4% of 2,3,7,8-TCDD in a 36-day period. vu.nl

The dynamics of the microbial community are critical. The addition of certain carbon and energy sources can either stimulate or inhibit degradation. For example, while dimethyl sulfoxide (B87167) (DMSO) as a sole carbon source led to 95% degradation of 2,3,7,8-TCDD in 60 days, the addition of amino acids, sodium lactate, and sodium acetate (B1210297) halted the degradation process entirely. nih.gov This suggests that degradation may be most effective when bacterial communities are in a state of relative starvation, which may promote the use of the contaminant as a substrate. nih.gov

Table 1: Microbial Genera Implicated in Dioxin Degradation

| Microbial Genus | Type | Transformation Process | Dioxin Congeners Studied |

|---|---|---|---|

| Dehalococcoides | Anaerobic Bacteria | Reductive Dechlorination | 1,2,3-TrCDD, 1,2,4-TrCDD |

| Sphingomonas | Aerobic Bacteria | Dioxygenase Attack | Various, including TCDD and HxCDD |

| Bordetella | Aerobic Bacteria | Co-metabolism | 2,3,7,8-TCDD |

| Proteiniphilum | Anaerobic Bacteria | Not specified, correlation observed | 2,3,7,8-TCDD |

| Rhizobium | Aerobic Bacteria | Not specified, correlation observed | 2,3,7,8-TCDD |

| Aspergillus | Brown-rot Fungi | Fungal Metabolism | 1,2,3,4-TCDD |

| Rigidoporus | White-rot Fungi | Enzymatic (Laccase) Degradation | 2,3,7,8-TCDD |

Biostimulation and Bioaugmentation Strategies

Bioremediation of dioxin-contaminated sites can be enhanced through biostimulation and bioaugmentation. These strategies aim to overcome the limitations that often hinder the natural attenuation of these pollutants. medcraveonline.com

Biostimulation involves the addition of nutrients, electron donors, or other rate-limiting substances to stimulate the activity of indigenous microbial populations capable of degrading the target contaminant. medcraveonline.com This is often a cost-effective and eco-friendly approach. medcraveonline.com For hydrocarbon-contaminated soils, biostimulation has proven to be highly efficient, significantly accelerating the rate of decontamination by improving the nutrient balance for hydrocarbonoclastic microbes. nih.govescholarship.org In the context of dioxin degradation, the controlled addition of specific carbon sources can be considered a biostimulation strategy. Research has shown that providing a simple carbon source like dimethyl sulfoxide (DMSO) can support the growth of dioxin-degrading communities, while more complex nutrient additions may inhibit the process. nih.gov The success of biostimulation lies in optimizing environmental conditions to favor the metabolic pathways that lead to contaminant degradation.

Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with proven degradative capabilities to a contaminated site. medcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the necessary enzymatic machinery to transform the contaminant or when the degradation rate is too slow. Fungi, such as Trichoderma sp., have been used in bioaugmentation protocols for soils contaminated with high molecular weight hydrocarbons, showing significant degradation within 60 days. nih.gov For dioxin remediation, bioaugmentation could involve the introduction of highly efficient degraders like Sphingomonas species or ligninolytic fungi like Rigidoporus sp. nih.govvu.nl

Comparing the two strategies in a field experiment on hydrocarbon-contaminated soil, biostimulation led to a 70% reduction in high molecular weight hydrocarbons after 60 days, whereas bioaugmentation achieved a 55% reduction in the same timeframe. nih.gov Natural attenuation only resulted in a 45% removal. nih.gov This suggests that for some contaminants, enhancing the capabilities of the adapted, indigenous microbial community can be more effective than introducing external strains. nih.gov A combined approach, where bioaugmentation is followed by biostimulation to support the growth and activity of the introduced microorganisms, can also be a powerful remediation strategy.

Table 2: Comparison of Remediation Strategies for Organic Pollutants

| Strategy | Description | Key Principle | Example Application |

|---|---|---|---|

| Biostimulation | Addition of rate-limiting nutrients or electron donors to stimulate native microbes. medcraveonline.com | Enhance existing microbial activity. medcraveonline.com | Addition of nitrogen and phosphorus to oil-contaminated soil to boost hydrocarbon degradation. nih.gov |

| Bioaugmentation | Introduction of specific microorganisms with desired degradative capabilities. medcraveonline.com | Introduce new or more efficient metabolic pathways. medcraveonline.com | Inoculation of soil with Trichoderma sp. to degrade toxic hydrocarbons. nih.gov |

Chemical Transformation Processes

Advanced Oxidation Processes (AOPs) for Degradation (e.g., Ozonation, Fenton, UV/H₂O₂)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade recalcitrant organic pollutants. escholarship.orgnih.gov

Fenton's Reagent (Fe²⁺/H₂O₂) : The Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.gov This system has been shown to be effective in transforming 2,3,7,8-TCDD. researchgate.net In one study, applying Fenton's reagent to a soil slurry resulted in the transformation of up to 99% of the TCDD. researchgate.net The oxidation byproducts included less-chlorinated and less-toxic compounds like chlorophenols and chlorobenzenes, which are more amenable to subsequent biodegradation. researchgate.net The efficiency of the Fenton process can be limited by the need for acidic conditions (pH < 4) to keep the iron in its soluble, active form. nih.gov Variations like the zero-valent iron (ZVI)/persulfate system are being explored to overcome this limitation. nih.gov

UV/H₂O₂ : This process uses ultraviolet (UV) radiation to cleave hydrogen peroxide molecules, generating hydroxyl radicals. escholarship.org The UV/H₂O₂ system is effective for degrading a range of persistent pollutants in aqueous solutions. nih.govepa.gov Studies on various polychlorinated dibenzo-p-dioxins (PCDDs) demonstrated that this method could completely degrade tetra-, penta-, and hexachlorodibenzo-p-dioxins within 120 minutes under optimal conditions. nih.gov The degradation rates were observed to decrease as the number of chlorine atoms on the dioxin molecule increased. nih.gov The degradation mechanism appears to be initiated by hydroxyl radical attack rather than reductive dechlorination, as less-chlorinated dioxin intermediates were not detected. nih.gov For TCDD, the primary intermediate identified was 4,5-dichlorocatechol. nih.gov

Table 3: Efficiency of AOPs on Dioxin Congeners

| AOP Method | Dioxin Congener | Matrix | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| Fenton's Reagent | 2,3,7,8-TCDD | Soil Slurry | Up to 99% transformation | researchgate.net |

| UV/H₂O₂/Fe(II) | TeCDD, PeCDD, HxCDD | Aqueous Solution | Complete degradation within 120 min | nih.gov |

| UV/TiO₂ | 2,3,7,8-TCDD | TiO₂ Film | Reaction rate constant: 0.3256 h⁻¹ | iaea.org |

| UV/TiO₂ | 1,2,3,6,7,8-HxCDD | TiO₂ Film | Reaction rate constant: 0.2474 h⁻¹ | iaea.org |

Hydrolysis and Other Abiotic Reactions

While AOPs represent engineered treatment systems, other abiotic reactions contribute to the natural transformation of dioxins in the environment.

Photodegradation (Photolysis) : The absorption of solar radiation can lead to the breakdown of dioxin molecules, a process known as photolysis. This is considered an important transformation process on terrestrial and aquatic surfaces. nih.gov The photolysis half-life of 2,3,7,8-TCDD at a water's surface is estimated to range from 21 hours in summer to 118 hours in winter. nih.gov On soil surfaces, the persistence half-life can be less than one year, though it increases significantly to over 10 years in deeper soils where light cannot penetrate. nih.govca.gov Photodegradation typically proceeds via reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. For example, the direct photolysis of 1,2,3,6,7,8-HxCDD has been shown to yield 1,2,3,7,8-PeCDD and subsequently 2,3,7,8-TCDD. iaea.org

Hydrolysis : Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While chlorinated dioxins are generally resistant to hydrolysis due to their chemical stability and low water solubility, it is a potential, albeit slow, degradation pathway under certain environmental conditions. ca.govcdc.gov The strong carbon-chlorine bonds and the stable ether linkages of the dioxin structure make them less susceptible to hydrolysis compared to other chlorinated hydrocarbons.

Other Abiotic Reactions : Abiotic degradation can also occur through reactions with naturally occurring minerals in soil and sediment. navy.mil Minerals such as mackinawite (FeS) and magnetite (Fe₃O₄) can facilitate the reductive dechlorination of chlorinated compounds. navy.mil These processes, sometimes referred to as biologically-mediated abiotic degradation, occur when microbial activity creates reducing conditions and produces reactive mineral species that then chemically degrade the contaminant. navy.mil While specific data for 1,3,6-TrCDD is limited, this pathway is a recognized degradation route for many chlorinated organic solvents and pesticides. navy.mil

Compound Index

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 1,3,6-TrCDD |

| 1,2,3-Trichlorodibenzo-p-dioxin | 1,2,3-TrCDD |

| 1,2,4-Trichlorodibenzo-p-dioxin | 1,2,4-TrCDD |

| 1,3-Dichlorodibenzo-p-dioxin | 1,3-DiCDD |

| 2-Monochlorodibenzo-p-dioxin | 2-MCDD |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 1,2,3,4-TCDD |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7,8-PeCDD |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |

| 4,5-Dichlorocatechol | |

| Dimethyl sulfoxide | DMSO |

| Hydrogen Peroxide | H₂O₂ |

| Iron (II) / Ferrous iron | Fe²⁺ |

| Mackinawite | FeS |

| Magnetite | Fe₃O₄ |

| Hydroxyl Radical | •OH |

Ecological Dynamics and Ecotoxicological Implications of 1,3,6 Trichlorodibenzo P Dioxin

Bioaccumulation and Biomagnification in Environmental Food Webs

Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,3,6-Trichlorodibenzo-p-dioxin (1,3,6-TCDD), are a class of persistent organic pollutants known for their lipophilic nature, which leads to their accumulation in the fatty tissues of organisms. epa.gov This characteristic drives the processes of bioaccumulation, the net accumulation of a chemical by an aquatic organism from all exposure routes, including water, sediment, and food, and biomagnification, the increasing concentration of a chemical in organisms at successively higher levels in a food chain. epa.govepa.gov

The tendency of these compounds to bioaccumulate is influenced by their low water solubility and high octanol-water partition coefficient (Kow). waterquality.gov.auepa.gov For instance, the highly toxic 2,3,7,8-TCDD has a log Kow of approximately 6.2 to 7.0, indicating a strong preference for lipids over water. waterquality.gov.auepa.govwaterquality.gov.au While specific data for 1,3,6-TCDD is less abundant, its chemical structure suggests similar lipophilic properties. The persistence of these compounds in the environment, resisting biological and chemical breakdown, further contributes to their potential for bioaccumulation. waterquality.gov.au

Trophic Transfer in Aquatic Ecosystems

In aquatic environments, PCDDs are readily adsorbed to sediment and particulate matter. waterquality.gov.aucapes.gov.br This makes them available for uptake by benthic organisms, which then serve as a food source for higher trophic levels. The transfer of these compounds through the food web is a significant route of exposure for many aquatic species. researchgate.net

Studies on various dioxin congeners have demonstrated their potential for trophic transfer. For example, research on 2,3,7,8-TCDD has shown that while it accumulates in aquatic organisms, it may not always biomagnify in fish due to factors like biotransformation. epa.gov However, significant biomagnification has been observed between fish and fish-eating birds. epa.gov

The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water alone, is a key indicator of bioaccumulation potential. ca.gov For 2,3,7,8-TCDD, measured BCFs in fish have ranged from 390 to 13,000, and in some cases, as high as 128,000. epa.govwaterquality.gov.au Research on 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) (a closely related isomer) in an outdoor aquatic system showed rapid loss from the water column, with accumulation in sediment and vegetation. capes.gov.broup.com

Bioconcentration Factors (BCFs) for Selected Dioxin Congeners in Fish

| Compound | Species | BCF Value | Reference |

|---|---|---|---|

| 2,3,7,8-TCDD | Fish (general) | 390 - 13,000 | waterquality.gov.au |

| 2,3,7,8-TCDD | Fish (experimental) | 37,900 - 128,000 | epa.gov |

| 2,3,7,8-TCDF | Rainbow Trout | 2,455 - 6,049 | nm.gov |

Accumulation in Terrestrial Organisms

In terrestrial ecosystems, dioxins primarily bind to soil, particularly soils with high organic matter content. usda.gov The transport of these compounds through the soil is generally low, with most remaining in the upper layers. usda.gov However, uptake by plants can occur, providing a pathway for entry into the terrestrial food web.

Studies have shown that root uptake of dioxins by plants can be a pathway for their accumulation. epa.gov For example, research on various plant species has investigated their ability to take up and, in some cases, contribute to the degradation of PCDD/Fs in contaminated soil. acs.org Once in plant tissues, these compounds can be transferred to herbivores and subsequently to carnivores.

The accumulation of dioxins in terrestrial animals, including mammals and birds, has been documented. epa.govnih.gov For instance, after consumption of contaminated feed, dioxins tend to accumulate in the fat tissue and liver of poultry and mammals. nih.gov The biomagnification factor (BMF), which quantifies the increase in concentration from diet to consumer, has been determined for some dioxin congeners in terrestrial food chains. For example, log BMFs of 1.18 to 1.70 were determined for mink fed 1,2,3,4,6,7,8-HeptaCDD. epa.gov

Ecotoxicological Endpoints in Non-Human Organisms

The toxicity of PCDDs varies significantly among different isomers and species. nih.govcdc.gov Generally, isomers with four to six chlorine atoms, particularly those with lateral chlorine substitution, exhibit the highest biological activity and toxicity. nih.gov The primary mechanism of toxicity for many dioxin-like compounds involves binding to the aryl hydrocarbon receptor (AhR), which leads to a cascade of altered gene expression and subsequent adverse effects. nih.govnih.gov

Effects on Aquatic Biota

Fish are particularly sensitive to the toxic effects of dioxins, especially during their early life stages. waterquality.gov.aunih.gov Exposure to 2,3,7,8-TCDD has been shown to cause a range of developmental effects in fish, including yolk sac edema, craniofacial malformations, stunted growth, and post-hatch mortality. nih.gov

Acute toxicity for some freshwater fish species exposed to 2,3,7,8-TCDD occurs at concentrations greater than 1.0 µg/L. waterquality.gov.au However, chronic effects and impacts on early life stages can occur at much lower concentrations, often in the nanogram per liter (ng/L) range. waterquality.gov.au For example, the lowest observed effect concentration (LOEC) for growth inhibition in rainbow trout eggs exposed to 2,3,7,8-TCDD is less than 0.1 ng/L. waterquality.gov.au

While much of the available data focuses on 2,3,7,8-TCDD, other congeners also exhibit toxicity. For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) has been shown to induce similar effects on survival, growth, and behavior in rainbow trout, with a no-observed-effect concentration (NOEC) for survival of 1.79 ng/L. nm.gov Information on the toxicity of dioxins to aquatic invertebrates is more limited. nih.gov

Ecotoxicological Endpoints for 2,3,7,8-TCDD in Aquatic Organisms

| Organism | Endpoint | Concentration | Reference |

|---|---|---|---|

| Freshwater Fish (various) | Acute Toxicity (LC50) | > 1.0 µg/L | waterquality.gov.au |

| Rainbow Trout (Oncorhynchus mykiss) - eggs | Growth Inhibition (LOEC) | < 0.1 ng/L | waterquality.gov.au |

| Rainbow Trout (Oncorhynchus mykiss) - fry | Delayed Mortality, Retarded Growth | 10 - 100 ng/L (96-hr exposure) | nm.gov |

| Pike (Esox lucius) - early life stages | Decreased Growth | 0.1 ng/L (96-hr exposure) | waterquality.gov.au |

Impacts on Terrestrial Fauna

Dioxins are known to cause a wide range of toxic effects in terrestrial animals, including immunotoxicity, hepatotoxicity, neurotoxicity, reproductive and developmental defects, and carcinogenicity. nih.govnih.gov The sensitivity to the lethal effects of TCDD varies dramatically between species. wikipedia.orgnih.gov

Developmental and reproductive toxicities are among the most sensitive endpoints. epa.govepa.gov In rats, for example, in utero exposure to TCDD can lead to reduced size or absence of molar teeth in offspring. nih.gov Studies on birds have also shown adverse developmental effects from dioxin exposure. epa.gov

Chronic exposure to dioxins can lead to a condition known as wasting syndrome, characterized by progressive weight loss. cdc.gov Other documented effects in laboratory animals include thymic atrophy, liver damage, and impacts on the endocrine system. cdc.gov

Effects on Plant Physiology and Growth

The direct toxic effects of dioxins on plant physiology and growth are less well-documented compared to animals. nih.gov However, the uptake of these compounds from contaminated soil by plants is a recognized phenomenon. epa.gov

Some research has focused on the potential for plants to contribute to the remediation of dioxin-contaminated soils, a process known as rhizoremediation. acs.org Studies have shown that certain plant species can enhance the degradation of PCDD/Fs in the soil around their roots. acs.org For example, Festuca arundinacea (tall fescue) has been shown to significantly reduce the concentration of several PCDD/F congeners in contaminated soil. acs.org While this indicates an interaction between the plants and the compounds, it is primarily a soil remediation effect rather than a direct measure of plant toxicity. The bioaccumulation in the plant biomass itself is often negligible in these studies, suggesting that the primary impact is on the soil environment rather than direct toxicity to the plant. acs.org

Comparative Ecotoxicology of Trichlorodioxin Isomers

The toxicity of polychlorinated dibenzo-p-dioxins is highly dependent on the number and position of chlorine atoms. The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), serves as the benchmark for assessing the toxicity of other dioxin-like compounds. epa.gov Isomers of trichlorodibenzo-p-dioxin, including this compound, exhibit varying degrees of toxicity.

The ecotoxicological effects of these isomers are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). The binding affinity to this receptor is a key determinant of a compound's potential to elicit a toxic response. Research comparing different dioxin congeners has shown that even small changes in the chlorine substitution pattern can lead to significant differences in toxic potency. nih.gov

A comparison of the carcinogenic effects of TCDD in different rat strains highlighted that even within the same species, biological responses to dioxin exposure can vary, suggesting a complex interplay of genetic and environmental factors. nih.gov

| Isomer | Relative Potency (Compared to TCDD) | Key Ecotoxicological Effects |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 | Carcinogenicity, immunotoxicity, developmental toxicity |

| 1,2,3-Trichlorodibenzo-p-dioxin (B1347032) | Varies by species and endpoint | Binds to AhR, contributes to dioxin-like toxicity |

| This compound | Lower than TCDD | Data on specific ecotoxicological endpoints are limited |

| Other Trichlorodioxin Isomers | Varies | Contribute to the total toxic equivalency of mixtures |

Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity of chemical compounds based on their molecular structure. scholarsresearchlibrary.comecetoc.org In ecotoxicology, QSARs are valuable tools for estimating the toxicity of chemicals like this compound, particularly when experimental data are scarce. nih.gov

The development of QSAR models for dioxins involves identifying molecular descriptors that correlate with their toxic effects. nih.gov These descriptors can include electronic properties, steric factors, and hydrophobicity, all of which influence a molecule's ability to interact with biological targets like the AhR. scholarsresearchlibrary.com

Several studies have successfully applied QSAR models to predict the toxicity of various dioxin congeners. scholarsresearchlibrary.comacs.org These models are built using experimental data from a set of known compounds and then validated to ensure their predictive accuracy. scholarsresearchlibrary.com For trichlorodioxin isomers, QSARs can help to:

Predict their binding affinity to the AhR.

Estimate their potential for bioaccumulation in organisms.

The use of QSARs in ecotoxicology is a cost-effective and ethical alternative to extensive animal testing, allowing for the rapid screening of large numbers of chemicals. ecetoc.orgnih.gov

| Descriptor Type | Examples | Relevance to Dioxin Toxicity |

| Electronic | HOMO/LUMO energies, dipole moment | Influences binding to the AhR and reactivity |

| Steric | Molecular volume, surface area | Affects the fit of the molecule into the AhR binding pocket |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Determines the potential for bioaccumulation in fatty tissues |

| Topological | Connectivity indices | Describes the branching and shape of the molecule |

Application of Environmental Toxicity Equivalency Factors (TEFs) for Ecological Risk Assessment

The Toxicity Equivalency Factor (TEF) approach is a widely used methodology for the risk assessment of complex mixtures of dioxin-like compounds. nih.govwikipedia.org This method assigns a TEF value to each individual congener, which represents its toxic potency relative to TCDD, the most toxic dioxin. epa.govwikipedia.org The TEF for TCDD is set to 1.0. ornl.gov

To calculate the total toxic equivalency (TEQ) of a mixture, the concentration of each dioxin-like compound is multiplied by its respective TEF, and the results are summed. nih.govclu-in.org This provides a single value that represents the combined toxicity of the mixture in terms of TCDD equivalents. wikipedia.org

The TEF approach is based on the assumption that all dioxin-like compounds act through the same mechanism of toxicity (i.e., binding to the AhR) and that their effects are additive. wikipedia.orgclu-in.org This methodology has been adopted by regulatory agencies worldwide for assessing the risks of dioxins to both human health and the environment. ornl.govepa.gov

For ecological risk assessment, specific sets of TEFs, often referred to as Ecological TEFs (Eco-TEFs), have been developed for different wildlife groups (e.g., fish, birds, mammals) to account for species-specific differences in sensitivity to dioxins. epa.gov The application of TEFs in ecological risk assessment is a critical step in protecting ecosystems from the harmful effects of these persistent organic pollutants.

| Compound Class | WHO-TEF (2005) for Human Health Risk Assessment | Ecological TEF (Example for Fish) |

| Polychlorinated Dibenzodioxins (PCDDs) | Varies by congener (e.g., TCDD = 1) | Varies by congener and fish species |

| Polychlorinated Dibenzofurans (PCDFs) | Varies by congener | Varies by congener and fish species |

| Dioxin-like Polychlorinated Biphenyls (PCBs) | Varies by congener | Varies by congener and fish species |

Analytical Methodologies for 1,3,6 Trichlorodibenzo P Dioxin in Environmental Matrices

Sampling Strategies for Diverse Environmental Media

The approach to collecting samples containing 1,3,6-trichlorodibenzo-p-dioxin is highly dependent on the environmental medium being investigated. Different strategies are employed for air, water, sediment, soil, and biota to ensure the collection of a representative sample.

Air (Particulate and Gaseous Phases)

The analysis of dioxins in the air is complex because they can exist in both the gaseous phase and adsorbed to particulate matter. epa.gov Therefore, sampling methods must be capable of capturing both phases to provide a comprehensive understanding of atmospheric concentrations.

High-volume air samplers are commonly used for this purpose. env.go.jp These instruments draw a large volume of air, typically over a 24-hour period, through a filter and a solid adsorbent cartridge. env.go.jpmpcb.gov.in A glass fiber filter is typically used to capture the particulate-bound dioxins. env.go.jpnih.gov Following the filter, a cartridge containing a sorbent material, such as polyurethane foam (PUF) or XAD-2® resin, is used to trap the gaseous-phase dioxins. mpcb.gov.innih.govosti.gov

For stationary sources, such as incinerator stacks, isokinetic sampling is required. mpcb.gov.inservice.gov.uk This ensures that the velocity of the gas entering the sampling nozzle is equal to the velocity of the gas in the stack, preventing discrimination between different particle sizes. service.gov.uk

Water and Sediments

Water: For aqueous samples, grab samples are typically collected in amber glass containers to protect the sample from light. epa.govbacwa.org It is crucial that the sampling bottles are not pre-rinsed with the sample to avoid any loss of analytes that may adsorb to the container walls. epa.gov To ensure sample integrity, they must be cooled to 4°C and protected from light from the time of collection until extraction. epa.gov If the water contains suspended particles, it is often filtered, and both the filtrate and the particulate matter are analyzed separately. well-labs.com

Sediments: Sediment samples are collected to assess the long-term accumulation of dioxins. The sampling strategy often involves collecting core samples to analyze historical deposition or grab samples for surface contamination. Given the high affinity of dioxins for organic matter, the organic carbon content of the sediment is an important parameter to measure alongside the dioxin concentrations. clu-in.org Passive sampling techniques, using devices like semipermeable membrane devices (SPMDs), can also be deployed in sediments to measure the bioavailable fraction of dioxins over an extended period. nih.govdtic.mil

Soil and Biota

Soil: Soil sampling strategies for dioxin analysis depend on the objectives of the study. For assessing contamination at a specific site, discrete grab samples may be taken from various locations and depths. vermont.gov To obtain a more representative average concentration over a larger area, incremental sampling methodology (ISM) can be employed. clu-in.orgvermont.gov This involves collecting numerous small increments of soil from a defined area, which are then combined to form a single composite sample. vermont.gov The type of soil and its organic matter content are key factors influencing the binding of dioxins. clu-in.org

Biota: The analysis of dioxins in biological tissues, such as fish or other wildlife, is essential for understanding bioaccumulation and biomagnification through the food chain. clu-in.org Samples are typically homogenized before extraction to ensure a representative subsample is taken for analysis. fishersci.com For lipid-rich tissues, the lipid content is determined as dioxin concentrations are often reported on a lipid weight basis. usda.gov

Sample Preparation and Extraction Techniques

Once collected, environmental samples require extensive preparation and extraction to isolate the trace levels of this compound from complex matrices before instrumental analysis.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a widely used technique for extracting organic pollutants from solid and semi-solid samples. fishersci.comthermofisher.com This method utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces the time and solvent volume compared to traditional methods like Soxhlet extraction. fishersci.comthermofisher.comthermofisher.com

The elevated temperature increases the solubility of the analytes and the diffusion rate of the solvent into the sample matrix, while the high pressure keeps the solvent in its liquid state above its atmospheric boiling point. thermofisher.comthermofisher.com ASE is an EPA-approved method (Method 3545A) for the extraction of dioxins and other persistent organic pollutants from environmental solids such as soil, sediment, and sludge. fishersci.comthermofisher.comthermofisher.com Toluene (B28343) is a common solvent used for the ASE of dioxins. osti.gov

Table 1: Comparison of ASE and Soxhlet Extraction for Dioxins from Fish Tissue

| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

|---|---|---|

| Extraction Time | 30 minutes per sample | 36 hours per batch |

| Solvent Volume | ~50 mL of toluene per sample | 300 mL of toluene per sample |

This table is based on data for dioxin and furan (B31954) extraction from fish tissue. fishersci.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is fundamentally the same technique as ASE and is often used as an alternative name. ulisboa.ptmdpi.com It is a technique that employs liquid solvents at elevated temperatures and pressures to achieve rapid and efficient extractions of analytes from a solid or semi-solid sample matrix. ulisboa.ptmdpi.com

Studies have shown that PLE can achieve comparable, and in some cases better, recovery results for dioxins compared to traditional Soxhlet extraction, while significantly reducing extraction time and solvent consumption. ulisboa.ptnih.gov The efficiency of PLE can be optimized by adjusting parameters such as solvent type, temperature, pressure, and the number of extraction cycles. ulisboa.ptnih.gov For instance, using a mixture of solvents and multiple extraction cycles has been found to improve the recovery of tightly bound dioxins from soil matrices. nih.gov

Table 2: Optimized PLE Conditions for Dioxin Extraction from Environmental Samples

| Parameter | Setting |

|---|---|

| Solvent | n-hexane |

| Temperature | 150 °C |

| Pressure | 12.4 MPa (1800 psi) |

| Extraction Cycles | Three |

These conditions were found to achieve similar or better recovery results than Soxhlet extraction for PCDDs, PCDFs, and Co-PCBs in sediment and soil samples. ulisboa.ptnih.gov

Soxhlet Extraction and Ultrasonic-Assisted Extraction

The initial step in analyzing environmental matrices is the separation of the target analyte from the solid sample, a process known as extraction. nih.gov Two common methods employed for this purpose are Soxhlet extraction (SE) and ultrasonic-assisted extraction (UAE).

Soxhlet Extraction (SE) is a traditional and widely used technique for extracting dioxins from solid samples. thermofisher.comnih.gov The method involves continuously washing the sample with a distilled solvent. For instance, in the analysis of sediment, the sample might be mixed with sodium sulfate (B86663), dried, and then extracted with a hexane (B92381):acetone (1:1) mixture for as long as 16 hours. nih.gov Similarly, air samples collected on filters can be extracted with benzene (B151609) using a Soxhlet apparatus. nih.gov While considered a benchmark method, SE is time-consuming, often requiring up to 20 hours per sample, and consumes large volumes of organic solvents (e.g., 300 mL). usda.gov

Ultrasonic-Assisted Extraction (UAE) , also known as sonication, offers a more rapid alternative. frontiersin.org This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the desorption of analytes. frontiersin.org UAE significantly reduces extraction times compared to SE. usda.govfrontiersin.org For example, studies on various pollutants have demonstrated that UAE can achieve comparable or higher yields in a much shorter duration. frontiersin.org

Table 1: Comparison of Soxhlet and Ultrasonic-Assisted Extraction

| Feature | Soxhlet Extraction (SE) | Ultrasonic-Assisted Extraction (UAE) |

|---|---|---|

| Principle | Continuous washing with fresh, hot solvent. nih.gov | High-frequency sound waves causing cavitation. frontiersin.org |

| Extraction Time | Long (e.g., 16-20 hours). nih.govusda.gov | Short (e.g., 30-60 minutes). nih.govnih.gov |

| Solvent Consumption | High (e.g., several hundred milliliters). thermofisher.comusda.gov | Low to moderate. dspsystems.eu |

| Temperature | Boiling point of the solvent. nih.gov | Can be controlled, often near room temperature. nih.govnih.gov |

| Efficiency | Generally considered exhaustive and robust. nih.gov | Efficiency depends on optimization of parameters. nih.govnih.gov |

Optimization of Solvent Systems

The choice and optimization of the extraction solvent are critical for achieving high recovery of this compound. The ideal solvent should effectively solubilize the target analyte while minimizing the co-extraction of interfering substances. The selection often depends on the sample matrix and the extraction method used. researchgate.net

Toluene is a highly effective solvent for the extraction of dioxins, particularly with methods like Accelerated Solvent Extraction (ASE), a technique similar to SE but using elevated temperature and pressure. nih.gov For extracting dioxins from fly ash, toluene has been shown to yield recoveries comparable to or exceeding those from 48-hour Soxhlet extractions. nih.gov In some cases, modifying the solvent, such as adding 5% glacial acetic acid to toluene, can improve extraction from specific matrices like fresh fly ash. thermofisher.com

For biological samples, solvent mixtures are often employed. In a study comparing extraction methods for dioxins in beef liver, mixtures of methylene (B1212753) chloride/isopropanol (3:2) and methylene chloride/hexane/isopropanol (1:1:1) in an ASE system provided lipid and dioxin recoveries equivalent to the traditional Soxhlet method. usda.gov In contrast, using methylene chloride/hexane (50:50) recovered the dioxins effectively but yielded only about half the lipids, while toluene alone resulted in poor recoveries from this matrix. usda.gov Ethanol has also been identified as a highly effective solvent for removing dioxins from contaminated soil. researchgate.net

Table 2: Examples of Solvent Systems for Dioxin Extraction

| Solvent System | Matrix | Extraction Method | Reference |

|---|---|---|---|

| Hexane:Acetone (1:1) | Sediment | Soxhlet | nih.gov |

| Benzene | Air (Filter/Foam) | Soxhlet | nih.gov |

| Toluene | Fly Ash | Accelerated Solvent Extraction (ASE) | nih.govosti.gov |

| Methylene Chloride/Hexane (50:50) | Beef Liver | Accelerated Solvent Extraction (ASE) | usda.gov |

| Methylene Chloride/Isopropanol (3:2) | Beef Liver | Accelerated Solvent Extraction (ASE) | usda.gov |

Advanced Clean-up Procedures

Following extraction, the resulting solution contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, other organochlorines) that must be removed before instrumental analysis. nih.govepa.gov This purification is achieved through various clean-up procedures.

Multi-Layer Silica (B1680970) Gel and Activated Carbon Column Chromatography

Column chromatography is a cornerstone of dioxin analysis clean-up. nih.gov A common and powerful technique involves using a multi-layer silica gel column. osti.gov This column is packed with successive layers designed to remove different classes of interferences:

Acid-Modified Silica Gel: A layer of silica gel impregnated with concentrated sulfuric acid is used to remove lipids and other acid-labile compounds. osti.gov

Base-Modified Silica Gel: A layer treated with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) removes acidic co-extractives like phenols. osti.gov

Neutral Silica Gel: Used as a separating layer between the acidic and basic layers and for general cleanup. osti.gov

Sodium Sulfate: Anhydrous sodium sulfate is typically placed at the top and bottom of the column to remove any residual water from the sample extract. osti.gov

After the silica gel column, an activated carbon column is often used for further fractionation. nih.gov Carbon-based sorbents are highly effective at separating planar molecules, such as dioxins, from non-planar interferences like polychlorinated biphenyls (PCBs). nih.gov

Liquid-Liquid Partitioning and Automated Clean-up Systems

Liquid-Liquid Partitioning is a fundamental clean-up step used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. As described in U.S. EPA Method 613, an extract in hexane may be washed sequentially with concentrated sulfuric acid to remove oxidizable compounds, followed by a wash with a sodium hydroxide solution to remove acidic contaminants, and finally with reagent water to remove residual acid or base. epa.gov

Automated Clean-up Systems have been developed to enhance laboratory efficiency, reduce solvent consumption, and minimize human error. dspsystems.eu Systems like the GO-EHT can automate the entire clean-up process for up to six samples simultaneously, with a run time of less than 90 minutes. dspsystems.eu These systems typically integrate the multi-column chromatography steps onto disposable, pre-certified column sets. This automation eliminates manual sample handling, reduces the risk of cross-contamination, and collects the final purified fractions in autosampler vials ready for injection. dspsystems.eu

Removal of Interfering Co-extractives

The primary goal of the advanced clean-up procedures is the exhaustive removal of interfering co-extractives. Environmental extracts are complex mixtures, and compounds like PCBs, chlorinated phenols, and lipids can interfere with the accurate detection and quantification of this compound. nih.govepa.gov

The multi-layer silica columns are particularly effective at removing bulk organic interferences. osti.gov The acid/base washing steps in liquid-liquid partitioning target ionizable impurities. epa.gov Finally, activated carbon chromatography provides a high degree of specificity by separating the planar dioxin molecules from other, non-planar chlorinated hydrocarbons, which is a critical step for reliable quantification. nih.gov The combination of these techniques is essential to produce a final extract that is clean enough for the highly sensitive instrumental analysis that follows. nih.gov

High-Resolution Separation and Detection

The final analytical step involves the separation of individual dioxin congeners and their subsequent detection and quantification. Given the extreme toxicity of some congeners, exceptionally low detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range are necessary. nih.gov

This requirement is met by using High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) . nih.govclu-in.org

HRGC utilizes long capillary columns (e.g., 60 meters) with specialized stationary phases, such as the Rtx-Dioxin2, to achieve chromatographic separation of the various trichlorodibenzo-p-dioxin isomers from each other and from other related compounds. osti.gov

HRMS provides the necessary sensitivity and selectivity to distinguish the target analyte from background noise. It operates at a high resolving power (≥10,000), allowing it to measure the mass of ions with very high accuracy. osti.gov This capability enables the specific detection of the exact molecular mass of this compound, differentiating it from other molecules with the same nominal mass.

To ensure accurate quantification, an isotope dilution method is employed, as specified in U.S. EPA Method 1613. nih.govnih.gov Before extraction, the sample is spiked with a known amount of a ¹³C-labeled version of the target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDD). nih.govepa.gov By measuring the ratio of the native analyte to its labeled internal standard in the final HRGC/HRMS analysis, analysts can correct for any loss of analyte that occurred during the extraction and clean-up procedures, leading to highly accurate and precise results. epa.gov

High-Resolution Gas Chromatography (HRGC) Column Selection

The successful separation of this compound from its numerous isomers is critically dependent on the selection of the appropriate HRGC capillary column. Dioxin analysis is complex due to the presence of multiple positional isomers that must be chromatographically resolved for accurate quantification. chromatographyonline.com

Standard regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), typically specify a non-polar 5% phenyl-substituted dimethylpolysiloxane stationary phase as the primary analytical column. chromatographyonline.com These columns, often with a length of 60 meters, separate the dioxin congeners based on their boiling points and interaction with the stationary phase. waters.comresearchgate.net

For confirmatory analysis and to resolve specific co-eluting isomers, a second column with a different polarity is often required. chromatographyonline.com A common choice for the confirmation column is one with a mid-to-high polarity stationary phase, such as 50% cyanopropylphenyl-dimethylpolysiloxane. chromatographyonline.com The use of two columns with different selectivities provides a higher degree of confidence in the identification and quantification of specific isomers. thermofisher.com The choice of column can be tailored to the specific mixture of congeners expected in a sample to optimize the separation of the most toxicologically relevant isomers. researchgate.net

Table 1: Common HRGC Columns for Dioxin Analysis

| Column Type | Stationary Phase | Polarity | Typical Use |

|---|---|---|---|

| DB-5 / Rtx-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Low | Primary analysis, general-purpose separation. chromatographyonline.comresearchgate.net |